11β,13-Dihydrolactucopicrin: Structural Characterization, Pharmacokinetics, and Therapeutic Potential
11β,13-Dihydrolactucopicrin: Structural Characterization, Pharmacokinetics, and Therapeutic Potential
An In-Depth Technical Whitepaper for Drug Development Professionals
Executive Summary
11β,13-Dihydrolactucopicrin is a highly specialized sesquiterpene lactone (SL) predominantly isolated from the latex (lactucarium) of Lactuca species (e.g., wild lettuce) and the roots of Cichorium intybus (chicory). Historically recognized for its presence in traditional sedative preparations, modern pharmacological research has repositioned this compound and its metabolites as compelling targets for anti-inflammatory, analgesic, and antimicrobial drug development. This whitepaper synthesizes the physicochemical properties, extraction methodologies, microbiome-dependent pharmacokinetics, and molecular mechanisms of 11β,13-dihydrolactucopicrin.
Chemical Identity and Structural Architecture
As a member of the guaianolide class of sesquiterpene lactones, 11β,13-dihydrolactucopicrin features a complex azulenofuran backbone. Structurally, it is defined by the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with the 8-hydroxy group of 11β,13-dihydrolactucin 1[1].
Unlike its precursor lactucopicrin, the exocyclic double bond at the 11,13-position is reduced, fundamentally altering its steric profile and binding affinity. This structural nuance significantly impacts its lipophilicity and subsequent intestinal permeability.
Table 1: Physicochemical and Structural Properties
| Property | Value | Scientific Significance |
| IUPAC Name | [(3S,3aR,4S,9aS,9bR)-9-(hydroxymethyl)-3,6-dimethyl-2,7-dioxo-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-4-yl] 2-(4-hydroxyphenyl)acetate | Defines the absolute stereochemistry critical for target receptor binding [[1]](1]. |
| Molecular Formula | C23H24O7 | Standard composition for this esterified guaianolide 1[1]. |
| Molecular Weight | 412.4 g/mol | Falls within the optimal range for small-molecule oral bioavailability 1[1]. |
| LogP | 1.86 | Indicates moderate lipophilicity, favoring organic solvent extraction but limiting rapid aqueous cellular diffusion 2[2]. |
| Topological Polar Surface Area | 110.13 Ų | Suggests moderate-to-low passive intestinal permeability, necessitating microbiome-assisted metabolism 2[2]. |
Extraction and Chromatographic Isolation Protocol
To achieve >95% purity for in vitro or in vivo assays, the extraction protocol must exploit the specific polarity of 11β,13-dihydrolactucopicrin. Ethyl acetate is the solvent of choice because it selectively partitions moderately polar sesquiterpene lactones while leaving highly polar polysaccharides and highly non-polar plant sterols behind 3[3].
Self-Validating Extraction Methodology
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Biomass Preparation: Lyophilize fresh Cichorium intybus roots or Lactuca latex to prevent the thermal degradation of thermolabile ester bonds. Mill to a fine powder (particle size <0.5 mm).
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Primary Extraction: Macerate 100g of biomass in 1L of Ethyl Acetate (EtOAc) for 24 hours at room temperature under continuous agitation. Causality: EtOAc prevents the co-extraction of water-soluble tannins that complicate downstream purification 3[3].
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Liquid-Liquid Partitioning: Evaporate the EtOAc extract under reduced pressure. Resuspend the crude residue in a 1:1 mixture of Water and Dichloromethane (DCM). Collect the DCM layer, which retains the target SLs.
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Preparative HPLC: Inject the concentrated DCM fraction onto a C18 reversed-phase column. Utilize a gradient mobile phase of Water/Acetonitrile (from 10% to 60% MeCN over 45 minutes).
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System Validation (LC-MS/MS): Validate the isolated fraction via UHPLC-MS/MS. The presence of 11β,13-dihydrolactucopicrin is confirmed by identifying the parent ion peak at m/z 413.4 [M+H]+ in positive electrospray ionization mode 4[4].
Step-by-step extraction and isolation workflow for 11β,13-dihydrolactucopicrin from plant biomass.
Pharmacokinetics and Microbiome Metabolism
A critical oversight in early SL research was evaluating 11β,13-dihydrolactucopicrin solely as an intact systemic agent. Due to its TPSA (110.13 Ų), the intact molecule exhibits poor direct intestinal permeability [[5]](5]. Instead, it functions as a highly effective pro-drug.
Upon ingestion, human fecal suspensions and intestinal microbiota act upon the compound. Bacterial esterases cleave the 4-hydroxyphenylacetate group, converting 11β,13-dihydrolactucopicrin into its highly active, de-esterified metabolite: 11β,13-dihydrolactucin 6[6]. This metabolite readily enters systemic circulation, reaching peak serum concentrations within 1 hour, followed by phase II metabolism (glucuronidation/sulfation) 7[7].
Gut microbial metabolism of chicory sesquiterpene lactones into active de-esterified metabolites.
Pharmacological Mechanisms and Biological Activity
Anti-Inflammatory Signaling (NFAT Pathway)
While 11β,13-dihydrolactucopicrin serves as the delivery vehicle, its primary metabolite (11β,13-dihydrolactucin) is the pharmacological effector. The metabolite exhibits potent anti-inflammatory potential by antagonizing the Calcineurin-responsive zinc finger (Crz1) pathway—the yeast orthologue of the human Nuclear Factor of Activated T-cells (NFAT) 5[5]. By inhibiting up to 54% of Crz1 activation, it impairs the nuclear accumulation of these transcription factors, thereby downregulating the expression of pro-inflammatory cytokines and cyclooxygenase-2 (COX-2).
Mechanism of action showing NFAT pathway inhibition by the 11β,13-dihydrolactucopicrin metabolite.
Sedative and Analgesic Properties
Latexes rich in 11β,13-dihydrolactucopicrin (such as those from Lactuca saligna and Lactuca serriola) have demonstrated profound central nervous system effects. In in vivo murine models, these extracts significantly prolong sleep duration in thiopental-induced sleeping tests 8[8]. The compound acts synergistically with lactucin to depress spontaneous locomotor activity, validating its historical use as a mild sedative.
Antimicrobial Efficacy
Unlike its anti-inflammatory mechanism which relies on metabolic conversion, intact 11β,13-dihydrolactucopicrin directly exhibits moderate antimicrobial activity. In optimized bioactivity assays, the pure compound successfully inhibited the growth of Staphylococcus aureus, demonstrating its potential as a localized gastrointestinal antimicrobial agent prior to microbiome degradation 3[3].
Table 2: Summary of Pharmacological Data
| Target / Assay | Active Entity | Observed Effect |
| NFAT / Crz1 Pathway | 11β,13-Dihydrolactucin (Metabolite) | Up to 54% inhibition of activation; impaired nuclear accumulation. |
| Thiopental-Induced Sleep Test | 11β,13-Dihydrolactucopicrin (Extract) | Significant prolongation of sleep duration; strong sedative effect. |
| Bacterial Growth (S. aureus) | 11β,13-Dihydrolactucopicrin (Intact) | Moderate direct inhibition of bacterial proliferation. |
Conclusion
11β,13-Dihydrolactucopicrin is a sophisticated plant secondary metabolite that bridges the gap between traditional botanical medicine and modern targeted pharmacology. While its intact form provides localized antimicrobial and sedative benefits, its true clinical potential lies in its role as a microbiome-activated pro-drug. By yielding 11β,13-dihydrolactucin, it provides a targeted mechanism for NFAT pathway inhibition, offering a promising scaffold for the development of novel, gut-mediated anti-inflammatory therapeutics.
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